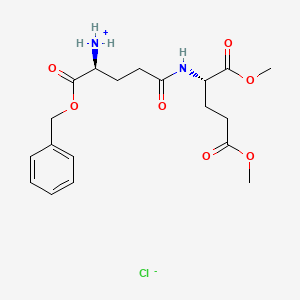

H-gGlu(OBn)-Glu(OMe)-OMe.Cl-

Description

H-γ-Glu(OBn)-Glu(OMe)-OMe·Cl⁻ is a protected glutamic acid derivative featuring a benzyl (OBn) group on the γ-carboxylic acid of one glutamic acid residue and methyl ester (OMe) groups on the α-carboxylic acid of another glutamic acid. The chloride counterion enhances solubility in polar solvents. This compound is primarily used in peptide synthesis as a building block to control regioselectivity and stability during solid-phase synthesis . Its design aims to balance steric protection for selective deprotection while maintaining compatibility with common coupling reagents.

Properties

Molecular Formula |

C19H27ClN2O7 |

|---|---|

Molecular Weight |

430.9 g/mol |

IUPAC Name |

[(2S)-5-[[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]amino]-1,5-dioxo-1-phenylmethoxypentan-2-yl]azanium;chloride |

InChI |

InChI=1S/C19H26N2O7.ClH/c1-26-17(23)11-9-15(19(25)27-2)21-16(22)10-8-14(20)18(24)28-12-13-6-4-3-5-7-13;/h3-7,14-15H,8-12,20H2,1-2H3,(H,21,22);1H/t14-,15-;/m0./s1 |

InChI Key |

KROGIBCTXPZUHL-YYLIZZNMSA-N |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)OC)NC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)NC(=O)CCC(C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- typically involves the protection of the amino and carboxyl groups of glutamic acid, followed by selective benzylation and methylation. The process begins with the protection of the amino group using a suitable protecting group such as tert-butoxycarbonyl (Boc). The carboxyl groups are then protected using benzyl and methyl esters. The protected glutamic acid derivatives are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the coupling reaction, the protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

H-gGlu(OBn)-Glu(OMe)-OMe.Cl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The benzyl and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the glutamic acid residues.

Reduction: Reduced forms of the benzyl and methyl esters.

Substitution: Substituted derivatives with new functional groups replacing the benzyl and methyl groups.

Scientific Research Applications

H-gGlu(OBn)-Glu(OMe)-OMe.Cl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Employed in studies of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cell surface receptors, triggering signaling pathways that lead to various cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are compared below:

<sup>a</sup> LogP values derived from consensus predictions (e.g., XLOGP3, WLOGP) .

<sup>b</sup> Estimated based on analogous structures.

<sup>c</sup> Assumed based on synthesis protocols for protected peptides .

Key Observations :

- Solubility : H-Glu(OMe)-OMe·HCl exhibits higher aqueous solubility (4.91 mg/mL) due to smaller size and absence of bulky OBn groups .

- Lipophilicity : Benzyl-protected analogs (e.g., H-D-Glu(OBzl)-OBzl·HCl) show higher LogP values, favoring membrane permeability but reducing water solubility .

- Stability : OBn groups resist piperidine-mediated cleavage better than OMe during solid-phase synthesis, reducing by-product formation .

Cytotoxicity and Antitumor Potential

- However, their low cytotoxicity (<10% cell death at 100 μM) makes them candidates for enzyme inhibitor development .

- In contrast, non-peptide analogs with OMe/OBn substitutions (e.g., tambjamines) demonstrated reduced anion transport efficiency for OBn derivatives, likely due to poor solubility .

Enzyme Inhibition Potential

- Cyclo(L-Glu(OBn)-L-Glu(OBn)-L-Glu(OBn)) exhibited moderate inhibition of serine proteases (IC₅₀ ~50 μM), suggesting that OBn groups enhance steric hindrance at enzyme active sites .

Pharmacokinetics and Drug-Likeness

- H-Glu(OtBu)-OMe·HCl: Exhibits moderate gastrointestinal absorption (high) but cannot cross the blood-brain barrier due to its polar surface area (78.62 Ų) .

- H-γ-Glu(OBn)-Glu(OMe)-OMe·Cl⁻ : Predicted to have low P-gp substrate affinity, reducing efflux pump-mediated resistance in drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.